molecular formula C21H18N2O3S2 B2800346 4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921797-21-9

4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2800346
CAS RN: 921797-21-9
M. Wt: 410.51
InChI Key: LMTOBCBZZYZJCJ-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory and anti-cancer activities.

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

4-Ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, a structurally similar compound, demonstrated significant inhibition of stearoyl-CoA desaturase-1 (SCD-1), an enzyme linked to metabolic disorders. This compound showed sub-nanomolar IC50 in both murine and human SCD-1 inhibitory assays and demonstrated dose-dependent decreases in plasma desaturation index in mice (Uto et al., 2009).

Anticancer Activity

A series of substituted benzamides, closely related in structure, were synthesized and evaluated for anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Synthesis of Antifungal Agents

Compounds similar to 4-(Ethylthio)-N-(4-(7-Methoxybenzofuran-2-Yl)Thiazol-2-Yl)Benzamide have been prepared and evaluated for their antifungal activity. The synthesis involved reacting certain precursors in ethanol, and the resultant compounds were screened for antifungal efficacy (Narayana et al., 2004).

Nonsteroidal Anti-Inflammatory Drug Synthesis

Derivatives of thiazole and thiazoline, structurally related to the compound , have been synthesized and tested as nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds showed anti-inflammatory activity across various concentrations, with some not adversely affecting myocardial function (Lynch et al., 2006).

Mycobacterium Tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, sharing structural similarities, were designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. One of the compounds showed significant activity in various assays related to tuberculosis (Jeankumar et al., 2013).

Fluorescent Sensors for Metal Ions

Benzimidazole/benzothiazole-based compounds, related to the chemical in focus, were designed as fluorescent sensors for metal ions like Al3+ and Zn2+. These molecules displayed large Stokes shifts and significant absorption and emission spectral changes upon coordination with metal ions (Suman et al., 2019).

properties

IUPAC Name

4-ethylsulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-27-15-9-7-13(8-10-15)20(24)23-21-22-16(12-28-21)18-11-14-5-4-6-17(25-2)19(14)26-18/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOBCBZZYZJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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